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Molecular Mechanism of Action

Sekikaic acid specifically targets the GACKIX domain (also referred to as the KIX domain) of the master

transcriptional coactivator CBP/p300 [1] [2]. This domain is a prototypical dynamic binding hub that uses

two distinct but allosterically connected binding surfaces to engage various transcriptional activators like

MLL and CREB [1].

Binding Site: Sekikaic acid primarily targets the deeper, more flexible binding cleft used by
activators such as MLL and c-Jun. Binding at this site induces conformational changes that

allosterically inhibit interactions at the second, shallower binding site used by activators like CREB [1].
Allosteric Inhibition: Through this mechanism, a single molecule of sekikaic acid can effectively

disrupt the formation of multiple, distinct activator-coactivator complexes [1].
Conformational Basis: Molecular dynamics simulations suggest that sekikaic acid's lowest energy

conformations form an amphipathic helix mimic, structurally mimicking the helical conformation
adopted by native transcriptional activation domains when they bind to the coactivator. This allows it

to competitively yet effectively engage the dynamic protein interface [1].

Quantitative Biological Activity

The table below summarizes the key inhibitory data for sekikaic acid and the related, more potent

compound lobaric acid [1].
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Compound
Chemical
Class

Target Protein
Complex

Reported
IC₅₀

Key Characteristics

Sekikaic
Acid

Depside MLL•GACKIX 34 µM First small molecule shown to inhibit

both MLL and CREB binding sites;
moderate conformational flexibility [1].

CREB
(pKID)•GACKIX

64 µM

Lobaric
Acid

Depsidone MLL•GACKIX 17 µM Increased structural rigidity
(depsidone core) contributes to

greater potency [1].

CREB

(pKID)•GACKIX

25 µM

Beyond its activity on CBP/p300, sekikaic acid is also recognized as an inhibitor of α-glucosidase and α-

amylase, linking it to potential antidiabetic and hypolipidemic applications. It has also demonstrated

antioxidant and organ-protective effects in preclinical models [3] [4].

Key Experimental Evidence & Protocols

The characterization of sekikaic acid's mechanism relied on several sophisticated biophysical and

biochemical techniques.

Fluorescence Polarization (FP) Competitive Binding Assay

This primary high-throughput screen identified sekikaic acid as an inhibitor.

Purpose: To identify compounds that disrupt the interaction between the GACKIX domain and a
fluorescein-labeled MLL peptide [1].

Workflow: The assay measured the decrease in fluorescence polarization when sekikaic acid
displaced the fluorescent peptide from the GACKIX domain, allowing for the calculation of IC₅₀ values

[1].
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Counter-Screens: Active hits were tested against other PPIs (e.g., VP16-Med15) to establish

specificity for GACKIX, which sekikaic acid successfully passed [1].

Start: Screen Natural Product Extracts

Fluorescence Polarization (FP)
Primary Screen

Specificity Counter-screens
(e.g., VP16-Med15 PPI)

HPLC Fractionation &
Activity Tracking

Compound Identification
(NMR, Mass Spectrometry)

Dose-Response Curves
(IC50 Determination)

Mechanistic Studies
(NMR, MD Simulation)

Click to download full resolution via product page

Experimental workflow from initial screening to mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR was crucial for mapping the binding site and understanding allostery.

Protein-Observed ¹H,¹⁵N-HSQC: Changes in the chemical shifts of the ¹⁵N-labeled GACKIX domain
upon sekikaic acid binding identified perturbed residues. Significant shifts were observed around the

flexible loop (L12) and 310 helix (G2) near the MLL site, with smaller changes at the distal CREB
site, providing direct evidence of allosteric communication [1].

Ligand-Observed 1D ¹H-NMR: Confirmed reversible binding, as adding excess MLL and CREB
peptides displaced sekikaic acid, causing its NMR resonances to revert to the unbound state [1].

Molecular Dynamics (MD) Simulations

Purpose: To understand the conformational preferences of sekikaic acid and its relationship to
activity [1].

Protocol: Simulations revealed a significant energy barrier to rotation around its central ester bond,
populating low-energy conformations that mimic an amphipathic helix. This analysis explained why

the more flexible lecanoric acid was inactive and the more rigid lobaric acid was more potent [1].

Significance in Drug Discovery

Sekikaic acid represents a pioneering example of targeting difficult, transient PPIs with high specificity.

Overcoming Specificity Challenges: Dynamic protein hubs like CBP/p300 interact with numerous

partners. Sekikaic acid's mixed direct/allosteric mechanism allows it to inhibit a specific subset of
interactions within the GACKIX domain without affecting other related complexes (e.g., VP16-Med15)

[1].
Validating Natural Products: This case highlights the potential of natural products, with their unique

and complex scaffolds, to serve as effective inhibitors for PPI targets that are often intractable for
conventional small, drug-like molecules from commercial libraries [1] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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